molecular formula C6H5BrClFN2 B066629 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine CAS No. 188416-28-6

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Cat. No. B066629
M. Wt: 239.47 g/mol
InChI Key: AAESVRBYUDTWKH-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a halogenated pyrimidine compound of interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of various biologically active molecules due to its reactive halogen atoms, which can undergo numerous chemical transformations.

Synthesis Analysis

The compound can be synthesized using α-fluoroacetic ester as the primary material, undergoing a series of reactions to introduce the bromoethyl and chloro groups into the pyrimidine ring. An improved synthesis method reported by Y. Bin (2004) highlights a process with mild reaction conditions, convenient work-up, and suitability for industrial production, achieving an overall yield of 41.7% (Bin, 2004).

Molecular Structure Analysis

The molecular structure of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine features a pyrimidine ring substituted with fluorine, chlorine, and a bromoethyl group. These halogens significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and halogen dance reactions. The presence of halogen atoms provides multiple reactive sites for these transformations, facilitating the synthesis of complex molecules with desired functionalities.

Physical Properties Analysis

While specific studies detailing the physical properties of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine are scarce, its physical characteristics can be inferred based on its molecular structure. The compound is likely a solid at room temperature, with properties such as melting point, boiling point, and solubility influenced by its halogen substitutions.

Chemical Properties Analysis

The chemical properties of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine are defined by its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. Its halogen atoms make it a precursor for various organic synthesis reactions, leading to the formation of new carbon-halogen, carbon-nitrogen, and carbon-oxygen bonds.

Scientific Research Applications

  • Synthesis Process Improvement : An improved synthesis process for a structurally similar compound, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, was developed using α-fluoroacetic ester. This process offers mild reaction conditions and is suitable for industrial production (Y. Bin, 2004).

  • Fluoropyrimidine Synthesis : The synthesis of various fluoropyrimidines, including derivatives of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, has been explored for potential applications in medicinal chemistry (Des J. Brown & P. Waring, 1974).

  • Kinase Inhibitor Development : Novel 2,4-disubstituted-5-fluoropyrimidines were synthesized for potential use as kinase inhibitors. These compounds are important in anticancer agents like 5-fluorouracil (5-FU) (H. Wada et al., 2012).

  • Antifungal Agent Synthesis : In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 4-(1-metalloethyl)-5-fluoropyrimidine derivatives were used. The process involved the relative stereochemistry addition to set the final product's structure (M. Butters et al., 2001).

  • Fluoropyrimidine Anticancer Research : Studies on fluoropyrimidines, such as 5-fluorouracil and capecitabine, focus on their role as antimetabolite drugs in treating various cancers. The research includes their cardiotoxicity, mechanisms of action, and effectiveness in combination with other agents (Ilaria Depetris et al., 2018).

  • S-1 Oral Fluoropyrimidine Development : S-1, a novel oral fluoropyrimidine derivative, has been explored for its effectiveness in treating various cancers. This agent consists of a mixture of a 5-fluorouracil prodrug (tegafur), a dihydropyrimidine dehydrogenase inhibitor, and an inhibitor of orotate phosphoribosyltransferase (M. Saif et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “(1-Bromoethyl)benzene”, indicates that it is a combustible liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine” are not available, a study on the rapid fabrication of physically robust hydrogels suggests potential advances in soft materials .

properties

IUPAC Name

4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAESVRBYUDTWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940340
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

CAS RN

188416-28-6
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-28-6
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Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
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Synthesis routes and methods

Procedure details

A stirred mixture of the compound of part (v) (38.5 kg), azoisobutyronitrile (AIBN) (1.92 kg), N-bromosuccinimide (49 kg) and dichloromethane (198 L) was heated under reflux under nitrogen for 12 hours. The mixture was cooled to 25° C. and water (239 L) added. The layers were separated and the aqueous layer extracted with dichloromethane (120 L). The combined organic layers were washed with a solution of sodium metabisulphite (22.8 kg) in water (239 L), followed by water (239 L). The organic layer was concentrated under reduced pressure, toluene (240 L) was added and the resulting solution concentrated under reduced pressure to give the product as an oil (61.7 kg).
Name
Quantity
38.5 kg
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
1.92 kg
Type
reactant
Reaction Step One
Quantity
49 kg
Type
reactant
Reaction Step One
Quantity
198 L
Type
reactant
Reaction Step One
Name
Quantity
239 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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